

A Technical Guide to Bilastine-d6: Sourcing and Application in Research

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Bilastine-d6**, a deuterated analog of the second-generation antihistamine Bilastine. It is intended to serve as a comprehensive resource for researchers in pharmacology, drug metabolism, and analytical chemistry. This document outlines the primary suppliers of research-grade **Bilastine-d6**, its key applications, and detailed experimental methodologies.

Introduction to Bilastine-d6

Bilastine-d6 is a stable isotope-labeled version of Bilastine, a potent and selective histamine H1 receptor antagonist.[1][2][3] The incorporation of six deuterium atoms into the molecule makes it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS).[1] Its primary application lies in pharmacokinetic (PK) and pharmacodynamic (PD) studies, where it is used to accurately measure the concentration of Bilastine in biological matrices.[4]

Bilastine itself is a non-sedating antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[2][5] By blocking the H1 receptor, Bilastine prevents the downstream effects of histamine, a key mediator of allergic reactions.[6][7][8] Understanding the precise concentration and metabolic fate of Bilastine is crucial for optimizing its therapeutic efficacy and safety, a process greatly facilitated by the use of **Bilastine-d6**.



Sourcing Bilastine-d6: A Comparative Supplier Overview

For researchers looking to procure **Bilastine-d6**, a number of reputable suppliers offer this compound for research purposes only. It is crucial to note that these products are not intended for human or veterinary use.[9] The following table summarizes key information from various suppliers to aid in the selection process.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
GlpBio	1215358-58- 9	C28H31D6N3O	469.65	Not specified	1 mg, 5 mg, 10 mg
MedChemEx press	1215358-58- 9	C28H31D6N3O	469.65	97.12%	1 mg, 5 mg
InvivoChem	1215358-58- 9	C28H31D6N3O	469.65	≥98%	1 mg and other sizes
ESS Chem Co.	1215358-58- 9	C28H31D6N3O	469.65	99.2% (HPLC); 99.5 atom % D	10 mg, 25 mg, 50 mg, 100 mg
Amerigo Scientific	1215358-58- 9	C28H31D6N3O	469.65	97.1% (HPLC); 99.5 atom % D	10 mg, 25 mg, 50 mg, 100 mg
Simson Pharma Limited	1215358-58- 9	C28H31D6N3O	469.65	Accompanied by Certificate of Analysis	Contact for details
Acanthus Research	1215358-58- 9	C28H31D6N3O	469.65	Not specified	Contact for details
Biorbyt	1215358-58- 9	C28H31D6N3O	469.65	Not specified	Contact for details



Experimental Protocol: Quantification of Bilastine in Plasma using LC-MS/MS with Bilastine-d6 as an Internal Standard

This section provides a detailed methodology for a typical pharmacokinetic study involving the quantification of Bilastine in human plasma.

- 1. Materials and Reagents:
- Bilastine analytical standard
- Bilastine-d6 (internal standard)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- 2. Preparation of Stock and Working Solutions:
- Bilastine Stock Solution (1 mg/mL): Accurately weigh and dissolve Bilastine in methanol.
- Bilastine-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Bilastine-d6 in methanol.
- Working Solutions: Prepare serial dilutions of the Bilastine stock solution in a 50:50 mixture
 of acetonitrile and water to create calibration standards. Prepare a working solution of
 Bilastine-d6 at an appropriate concentration in the same diluent.
- 3. Sample Preparation (Protein Precipitation):



- To 100 μL of plasma sample (calibration standard, quality control, or unknown sample), add
 20 μL of the Bilastine-d6 working solution and vortex briefly.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the mobile phase.
- 4. LC-MS/MS Analysis:
- Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A suitable gradient to separate Bilastine and Bilastine-d6 from endogenous plasma components.
- Injection Volume: 5-10 μL.
- MS/MS Detection: Monitor the following precursor to product ion transitions in Multiple Reaction Monitoring (MRM) mode:



Bilastine: 464 → 272[4]

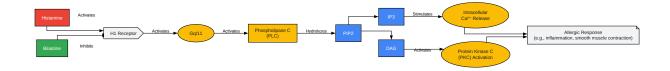
Bilastine-d6: 470 → 278[4]

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Bilastine to Bilastine-d6
 against the nominal concentration of the calibration standards.
- Determine the concentration of Bilastine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Histamine H1 Receptor Signaling Pathway

Bilastine exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with an allergic reaction. Bilastine, by binding to the H1 receptor, prevents this cascade from being initiated by histamine.



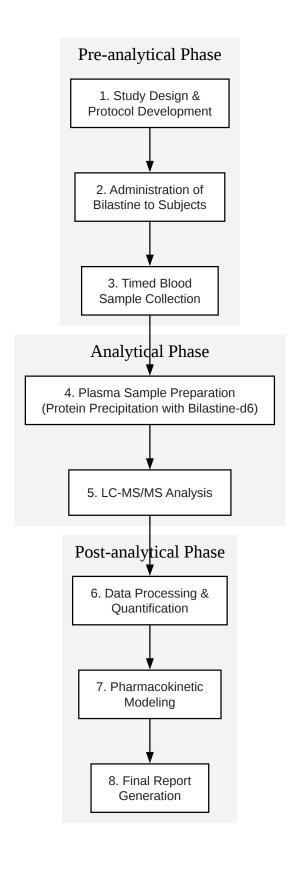
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Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Bilastine.

Experimental Workflow for a Pharmacokinetic Study



The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of Bilastine using **Bilastine-d6**.





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Caption: A typical workflow for a pharmacokinetic study of Bilastine.

Conclusion

Bilastine-d6 is an indispensable tool for researchers engaged in the development and evaluation of Bilastine and other antihistamines. Its use as an internal standard ensures the accuracy and reliability of bioanalytical data, which is fundamental to understanding the pharmacokinetic profile of the drug. This guide provides a foundational resource for sourcing **Bilastine-d6** and implementing it in a research setting, thereby supporting the advancement of allergy and immunology research.

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